molecular formula C19H20O5 B8454556 2-(2-Benzyloxy-5-ethoxycarbonylphenyl)-1,3-dioxolane

2-(2-Benzyloxy-5-ethoxycarbonylphenyl)-1,3-dioxolane

Cat. No. B8454556
M. Wt: 328.4 g/mol
InChI Key: PAEJFWWKHNHOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05965741

Procedure details

A solution of 2-(2-benzyloxy-5-bromophenyl)-1,3-dioxolane (7.8 g, 23.2 mmol) in freshly distilled THF (160 ml) was cooled to -75° C. with stirring under an argon atmosphere. To this solution was added n-butyl lithium (25.6 ml, 1.6 M in hexane) keeping the temperature below -70° C. The reaction mixture was stirred at -70° C. for 1 hour. The reaction was allowed to warm to -60° C. and added to a cooled (-60° C.) solution of ethyl chloroformate (5.05 g, 46.5 mmol) in freshly distilled THF (70 ml). The reaction was allowed to warm to ambient temperature and stirred overnight. The reaction mixture was diluted with ethyl ether (100 ml), washed with ice/water (1×50 ml), saturated aqueous NaHCO3 (1×35 ml), brine (1×35 ml) dried over MgSO4 and evaporated. The product was purified by chromatography (eluant: ethyl ether/hexane) to give 2-(2-benzyloxy-5-ethoxycarbonylphenyl)-1,3-dioxolane as a colourless gum (4.2 g, 55%).
Name
2-(2-benzyloxy-5-bromophenyl)-1,3-dioxolane
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step Two
Quantity
5.05 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12](Br)=[CH:11][C:10]=1[CH:16]1[O:20][CH2:19][CH2:18][O:17]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1COCC1.C([Li])CCC.Cl[C:32]([O:34][CH2:35][CH3:36])=[O:33]>C(OCC)C>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:32]([O:34][CH2:35][CH3:36])=[O:33])=[CH:11][C:10]=1[CH:16]1[O:20][CH2:19][CH2:18][O:17]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(2-benzyloxy-5-bromophenyl)-1,3-dioxolane
Quantity
7.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)C1OCCO1
Name
Quantity
160 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
25.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5.05 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
70 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
with stirring under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below -70° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at -70° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
added to
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with ice/water (1×50 ml), saturated aqueous NaHCO3 (1×35 ml), brine (1×35 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography (eluant: ethyl ether/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C(=O)OCC)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.